

X-ray crystallography of pyrazole-4-carboxylate esters

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Compound of Interest

Compound Name: *Ethyl-3-isopropyl pyrazole-4-carboxylate*

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An Objective Comparison of Pyrazole-4-Carboxylate Esters via X-ray Crystallography

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutic agents. Pyrazole derivatives, specifically pyrazole-4-carboxylate esters, are a class of heterocyclic compounds that feature prominently in medicinal and pesticide chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and herbicidal properties.^{[1][2]} X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of these compounds in the solid state, providing crucial insights into their structure-activity relationships, polymorphism, and intermolecular interactions which govern their physicochemical properties.

This guide provides a comparative overview of the X-ray crystallographic data for several pyrazole-4-carboxylate esters, details the experimental protocols for their analysis, and visualizes the key workflows and molecular structures.

Experimental Protocols

A systematic approach is required to move from chemical synthesis to a final, refined crystal structure. The typical workflow involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Pyrazole-4-Carboxylate Esters

The synthesis of pyrazole-4-carboxylate esters can be achieved through various methods. A common and efficient approach is a one-pot, three-component reaction.

Example Protocol:

- A mixture of ethyl acetoacetate (10 mmol), a substituted aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalyst such as an ionic liquid ([bmim][FeCl4]) is prepared in a round-bottom flask.^[3]
- The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the catalyst is separated (e.g., magnetically if it is a magnetic ionic liquid), and the solvent is evaporated.^[3]
- The crude product is then purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield the pure pyrazole-4-carboxylate ester.^{[1][3]}

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. A common method is slow evaporation.

Example Protocol:

- The purified pyrazole-4-carboxylate ester is dissolved in a suitable solvent (e.g., ethanol) to create a saturated or near-saturated solution.
- The solution is filtered to remove any particulate matter.
- The container is loosely covered to allow for the slow evaporation of the solvent at room temperature.
- Over a period of several days to weeks, single crystals suitable for X-ray diffraction may form.^{[1][4]}

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, their structures are determined using a single-crystal X-ray diffractometer.

Example Protocol:

- A single crystal of appropriate dimensions (e.g., 0.3 x 0.27 x 0.25 mm) is selected and mounted on the diffractometer.[\[1\]](#)
- The crystal is cooled to a low temperature (e.g., 173 K or 200 K) to minimize thermal vibrations.[\[4\]](#)[\[5\]](#)
- X-ray diffraction data are collected using monochromatic radiation (e.g., Mo-K α).
- The collected data are processed, and the crystal structure is solved using direct methods or intrinsic phasing with software such as SHELXT.[\[6\]](#)
- The structural model is then refined by full-matrix least-squares methods on F^2 using software like SHELXL.[\[1\]](#)

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of pyrazole-4-carboxylate esters, showcasing the diversity in their crystal packing and unit cell parameters.

Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Rgt(Ref.
Ethyl 3- (triflu orom ethyl)-1H- pyra zole- 4- carb oxyla te	C ₇ H ₇ F ₃ N ₂ O ₂	Mon oclini c	P2 ₁ / m	6.80 88(8)	6.76 99(9)	9.93 51(1 2)	105. 416(3)	441. 48(9)	2	0.03 98	[5]
Ethyl 5- amin o-1- (pyri din- 2- yl)-1 H- pyra zole- 4- carb oxyla te	C ₁₁ H ₁₂ N ₄ O ₂	Mon oclini c	Cc	16.1 46(5)	14.6 53(4)	14.6 21(4)	106. 052(8)	3324 .3(16)	12	0.04 15	[4]

Ethyl

5-

meth

yl-1-

phen

yl-

1H-

pyra

C₁₃H

¹⁴N₂

O₂

Mon

oclini

c

P2₁/

c

12.1

41(3)

13.9

34(4)

7.27

8)

97.8

4)

77(1

8)

16(1

4)

1219

.7(5)

4

-

[1]

zole-

4-

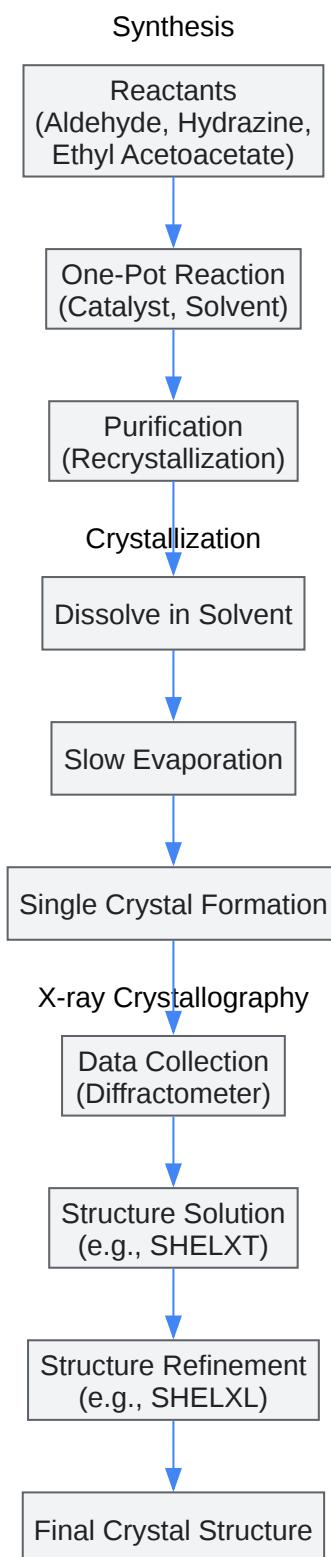
carb

oxyla

te

Visualizations

Visual diagrams are essential for understanding complex workflows and molecular structures. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.



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Experimental workflow for X-ray crystallography.

General structure of a pyrazole-4-carboxylate ester.



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Relationship between structure and properties.

Structural Comparison and Insights

The data presented reveal that even with the same pyrazole-4-carboxylate core, different substituents lead to significant variations in the crystal system, space group, and unit cell dimensions.

- **Influence of Substituents:** The presence of a trifluoromethyl group in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate results in a compact monoclinic structure with two molecules per unit cell.[5] In contrast, the larger pyridinyl and amino substituents in ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate lead to a much larger unit cell volume and a more complex packing arrangement with twelve molecules.[4]
- **Intermolecular Interactions:** The nature and position of substituents dictate the types of intermolecular interactions that stabilize the crystal lattice. For instance, the amino group in ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can act as a hydrogen bond donor, influencing the overall packing motif. Similarly, phenyl groups, as seen in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, can participate in C-H \cdots π and π - π stacking interactions, which are crucial for the stability of the crystal structure.[1]
- **Conformational Analysis:** X-ray crystallography provides precise torsion angles, defining the conformation of the molecule. The planarity of the pyrazole ring and the orientation of the carboxylate ester group relative to the ring are critical determinants of the molecule's shape and its ability to interact with biological targets.

Conclusion

X-ray crystallography is an indispensable tool in the study of pyrazole-4-carboxylate esters. It provides definitive structural evidence that forms the foundation for understanding their chemical behavior and biological activity. The comparative data highlight that subtle changes in the molecular structure, through the introduction of different substituents, can lead to profound differences in crystal packing and intermolecular interactions. This detailed structural knowledge enables the rational design of new derivatives with tailored properties, accelerating the discovery and development of novel pharmaceuticals and agrochemicals.

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